N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide
Description
N-Benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide is a synthetic acetamide derivative characterized by a benzyl group, a 4-methoxyphenyl substituent, and a pyrazole ring with methyl and phenyl substituents. The compound’s design leverages hydrogen-bonding interactions (via the acetamide group) and hydrophobic interactions (via aromatic rings) for biological activity .
Properties
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-2-(2-methyl-5-phenylpyrazol-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-28-26(17-24(27-28)21-11-7-4-8-12-21)32-19-25(30)29(18-20-9-5-3-6-10-20)22-13-15-23(31-2)16-14-22/h3-17H,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAHTUUVZARNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)OCC(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the benzyl group: Benzylation of the pyrazole derivative can be performed using benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methoxyphenyl group: This step involves the reaction of the benzylated pyrazole with 4-methoxybenzyl chloride under similar conditions.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Acetamide Group
-
Hydrolysis : Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the acetamide undergoes hydrolysis to form 2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetic acid. Stability studies on analogs suggest hydrolysis rates depend on electronic effects from the 4-methoxyphenyl group .
-
N-Alkylation : The tertiary amine can participate in quaternization reactions with alkyl halides, though steric hindrance from the benzyl group may limit reactivity .
Pyrazole Ether Linkage
-
Cleavage : Strong acids (e.g., HBr/AcOH) or Lewis acids (BF₃·Et₂O) cleave the ether bond, releasing the pyrazole alcohol and acetamide fragments. This reaction is utilized in degradation studies to confirm structural integrity .
-
Electrophilic Substitution : The pyrazole’s 4-position (adjacent to the ether oxygen) is susceptible to nitration or sulfonation, though the 1-methyl and 3-phenyl groups direct regioselectivity .
Derivatization and Modifications
Stability and Degradation Pathways
-
Thermal Stability : Decomposition begins at 210°C (TGA data), with the pyrazole ring undergoing retro-Diels-Alder fragmentation .
-
Photodegradation : UV exposure (254 nm) induces C–O bond cleavage in the ether group, forming quinone methide intermediates .
Computational Insights
DFT studies on analogous pyrazole-acetamides reveal:
Scientific Research Applications
Pharmacological Properties
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrazole moieties, such as N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide, exhibit notable anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For instance, a study demonstrated that certain pyrazole derivatives could significantly reduce inflammation in animal models, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A375 (melanoma), with IC50 values indicating effective dosage levels .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, this compound was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in prostaglandin E2 levels, showcasing its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Another study focused on the compound's anticancer properties by testing it against human cancer cell lines. The results revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its mechanism of action as a potential anticancer drug.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide
- Key Features: Chlorine substituents at the acetamide and pyrazole positions, with a cyano group enhancing electrophilicity.
- Synthesis: Prepared via condensation of 2-chloroacetyl chloride with 1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-amine .
- Applications : Intermediate in synthesizing insecticidal derivatives (e.g., Fipronil analogues) .
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide
(E)-2-(1-((3-Ethylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)-N-(4-Methoxyphenyl)Acetamide
- Key Features : Isoxazole-indole hybrid with a methoxyphenyl acetamide.
- Biological Activity : Predicted IC50 of 5.31 × 10<sup>−15</sup> M against breast cancer cells via QSAR modeling .
Comparative Analysis
Table 1: Structural and Functional Properties
Pharmacological and Physicochemical Comparisons
Hydrogen-Bonding and Crystal Packing
- The target compound’s N-benzyl and 4-methoxyphenyl groups favor hydrophobic interactions, while the acetamide group participates in hydrogen bonding, a critical feature for protein binding .
Bioactivity
- (E)-2-(1-((3-Ethylisoxazol-5-yl)Methyl)... : Demonstrates ultra-low IC50 values in silico, attributed to isoxazole’s electron-withdrawing effects enhancing target binding .
Common Routes
Biological Activity
N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity based on available research findings, including synthesis methods, antiproliferative effects, and mechanisms of action.
- Chemical Name : this compound
- Molecular Formula : C26H25N3O3
- Molecular Weight : 427.495 g/mol
- CAS Number : [not specified]
Synthesis Methods
The synthesis of this compound involves several steps that include the reaction of various precursors under controlled conditions. A notable method involves the use of chiral auxiliaries to enhance yield and selectivity during the synthesis process. The compound's synthesis has been optimized to achieve high stereoselectivity and yield, making it suitable for further biological testing .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds structurally related to this compound. For example, related pyrazole derivatives have shown submicromolar antiproliferative effects against cancer cell lines such as MIA PaCa-2. These compounds were found to inhibit mTORC1 signaling pathways and modulate autophagy, suggesting a potential mechanism through which they exert their anticancer effects .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 23 | < 0.5 | Inhibition of mTORC1, induction of autophagy |
| Compound 22 | < 0.6 | Disruption of autophagic flux |
The biological activity of this compound is believed to involve several mechanisms:
- mTORC1 Inhibition : Similar compounds have demonstrated a capacity to decrease mTORC1 activity significantly, which is crucial for cell growth and proliferation. This inhibition leads to reduced phosphorylation of downstream targets like P70S6K and 4EBP1, essential components in protein synthesis and cell cycle progression .
- Autophagy Modulation : The compound may increase basal levels of autophagy while impairing autophagic flux under nutrient-replete conditions. This dual action can create a selective pressure on cancer cells, particularly those undergoing metabolic stress .
Case Studies
In a series of experiments involving cancer cell lines, researchers observed that treatment with derivatives similar to this compound resulted in:
- Increased apoptosis rates in treated cells compared to controls.
- Altered expression levels of key proteins involved in apoptosis and cell survival pathways.
These findings suggest that this compound class may serve as a promising lead in developing new anticancer therapies.
Q & A
How can researchers design a synthetic route for N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide?
Answer:
The synthesis involves multi-step organic reactions, prioritizing regioselective coupling and protecting group strategies. Key steps include:
- Core pyrazole formation : Utilize 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds to generate the 1-methyl-3-phenyl-1H-pyrazole-5-ol scaffold .
- Etherification : React the pyrazole-5-ol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide-oxygen bridge .
- Dual N-alkylation : Employ benzyl and 4-methoxyphenyl groups via nucleophilic substitution or reductive amination, ensuring steric control to avoid over-alkylation .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, validated by TLC and NMR .
What spectroscopic methods are critical for characterizing this compound?
Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, methoxy singlet at δ ~3.8 ppm) and pyrazole ring protons .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and rule out impurities .
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects and validate spatial arrangement of substituents .
How can researchers optimize the key etherification step to maximize yield?
Answer:
The pyrazole-5-ol + chloroacetamide coupling requires:
- Base Selection : Use anhydrous K₂CO₃ or Cs₂CO₃ in aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetamide to pyrazole-5-ol prevents unreacted starting material .
- Moisture Exclusion : Conduct reactions under nitrogen to avoid hydrolysis of the chloroacetamide .
What strategies mitigate regioselectivity challenges during pyrazole ring functionalization?
Answer:
Regioselectivity in pyrazole substitution is influenced by:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic attacks .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation at the 3-position .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbital interactions .
How should researchers resolve contradictions between experimental and computational spectral data?
Answer:
Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) require:
- Solvent Effects : Simulate spectra with implicit solvent models (e.g., PCM for DMSO or CDCl₃) .
- Conformational Sampling : Use molecular dynamics to account for rotational isomers in flexible acetamide chains .
- Experimental Repetition : Verify data under standardized conditions (e.g., concentration, temperature) to rule out artifacts .
How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
To explore bioactivity (e.g., enzyme inhibition):
- Analog Synthesis : Vary substituents (e.g., replace methoxy with ethoxy, alter benzyl groups) .
- In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR .
- Docking Studies : Correlate activity with binding affinity predictions from AutoDock or Schrödinger .
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole oxygen) for activity using MOE or Discovery Studio .
What purification challenges arise in multi-step syntheses, and how are they addressed?
Answer:
Common issues include:
- Co-Elution in Chromatography : Optimize solvent polarity (e.g., add 1–5% methanol to ethyl acetate/hexane) .
- High Polarity of Byproducts : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Amorphous Intermediates : Recrystallize from ethanol/dichloromethane mixtures to improve crystalinity .
How can computational chemistry enhance experimental synthesis planning?
Answer:
- Retrosynthetic Analysis : Tools like Chematica (Synthia) propose viable routes based on fragment coupling .
- Transition State Modeling : Identify energy barriers for key steps (e.g., cycloaddition) using Gaussian or ORCA .
- Solubility Prediction : COSMO-RS simulations guide solvent selection for reactions and crystallizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
